molecular formula C17H19F2NO3S2 B2866078 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine CAS No. 1421584-45-3

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B2866078
CAS No.: 1421584-45-3
M. Wt: 387.46
InChI Key: BQZJKVNJPGOUJB-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a piperidine-derived compound featuring a 2,6-difluorophenylsulfonyl group at the 1-position and a furan-2-ylmethyl thioether moiety at the 4-position.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3S2/c18-15-4-1-5-16(19)17(15)25(21,22)20-8-6-13(7-9-20)11-24-12-14-3-2-10-23-14/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJKVNJPGOUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the difluorophenylsulfonyl group, and attachment of the furan-2-ylmethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets and pathways. The difluorophenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethylthio group can also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The compound is compared to three analogs (Table 1):

RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-substituted)propenyl]piperidine)

RA[4,3] (1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine)

Compound 9b (Dimethyl (4-((4-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonate)

Functional Group Impact

  • Sulfonyl vs. Methyl : The target’s sulfonyl group (electron-withdrawing) likely increases polarity and metabolic stability compared to RA[4,5]’s methyl (electron-donating) substituent .
  • Furan-Thioether vs. Propenyl/Trifluoromethyl : The furan-thioether in the target may enhance solubility over RA[4,3]’s methoxynaphthalene and trifluoromethylphenyl groups, which are highly lipophilic .
  • Heterocyclic Diversity: Compound 9b’s thienopyrimidine and phosphonate groups suggest distinct binding interactions compared to the target’s furan and sulfonyl motifs .

Research Findings and Implications

  • Physicochemical Properties : The target’s molecular weight (~424.4) aligns with RA[4,5] (423.0), suggesting comparable bioavailability. Its sulfonyl group may reduce membrane permeability relative to RA[4,5]’s methyl but improve aqueous solubility .
  • Structural Versatility: Analogous compounds like Compound 9b highlight the role of phosphonate and thienopyrimidine in targeting kinases or phosphatases, suggesting the target’s sulfonyl-furan scaffold could be optimized for similar applications .

Biological Activity

The compound 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a synthetic organic molecule with potential therapeutic applications. Its structure, which includes a piperidine ring and a difluorophenyl sulfonyl group, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F2N3O2S2C_{16}H_{19}F_{2}N_{3}O_{2}S_{2}, with a molecular weight of approximately 387.5 g/mol. The presence of fluorine atoms, sulfur groups, and a piperidine core contributes to its unique chemical properties and potential biological interactions.

Anticancer Activity

Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain piperidine derivatives displayed cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential for further development in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. In particular, studies have focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Kinetic studies revealed that certain piperidine derivatives exhibited competitive inhibition against AChE, indicating their potential as cognitive enhancers or neuroprotective agents .

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antibacterial properties. Various studies have reported that piperidine-based compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound). Modifications in the substituents on the piperidine ring and the sulfonyl group can significantly influence potency and selectivity against specific biological targets. For example, fluorine substitution has been linked to enhanced binding affinity to target enzymes .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Piperidine DerivativesAnticancerSignificant cytotoxicity against HeLa and Caco-2 cell lines
Fluorinated PiperidinesEnzyme InhibitionCompetitive inhibition of AChE; potential for neuroprotection
Sulfonamide CompoundsAntimicrobialEffective against various bacterial strains; mechanism involves enzyme inhibition

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : Binding to active sites on enzymes like AChE can lead to reduced enzymatic activity.
  • Cellular Uptake : The lipophilicity imparted by the fluorinated groups may facilitate cellular uptake, enhancing bioavailability.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial pathways influenced by the compound's structural features.

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